ZM-32

HuR RNA-binding protein binding affinity

HuR-targeted probes with defined RRM1/2 binding data remain scarce. ZM-32 fills this gap as a muscone-derived benzamide with quantifiable HuR affinity (KD=521.7nM). - Mechanism: Disrupts HuR-mRNA interaction, reducing VEGF-A & MMP9 stability (actinomycin D validated). - Cell types: Active in MDA-MB-231 & macrophages - suitable for co-culture angiogenesis models. - In vivo: Tumor growth inhibition in xenografts without overt toxicity. - Scaffold: Macrocyclic ligand template distinct from coumarin/quinone chemotypes.

Molecular Formula C24H37NO3
Molecular Weight 387.6 g/mol
Cat. No. B15606466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM-32
Molecular FormulaC24H37NO3
Molecular Weight387.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H37NO3/c1-28-23-16-14-21(15-17-23)24(27)25-19-20-12-10-8-6-4-2-3-5-7-9-11-13-22(26)18-20/h14-17,20H,2-13,18-19H2,1H3,(H,25,27)
InChIKeyXGFFLQFBYSNUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZM-32: Muscone-Derived HuR Inhibitor


ZM-32 (CAS: 2667585-44-4; molecular weight: 387.56) is a synthetic muscone derivative classified as a small-molecule inhibitor of the RNA-binding protein Human Antigen R (HuR/ELAVL1) [1]. Unlike many kinase-targeted anti-angiogenic agents, ZM-32 acts upstream by disrupting the HuR–mRNA interaction, thereby reducing the stability and expression of key angiogenic factors such as VEGF-A and MMP9 [1]. This mechanism places ZM-32 within a distinct pharmacological class of post-transcriptional gene regulators, relevant to researchers investigating tumor angiogenesis, macrophage-mediated signaling, and breast cancer models [1].

Post-transcriptional regulation
HuR–mRNA disruption probe for VEGF-A and MMP9 stability studies
Tumor microenvironment modeling
Dual tumor cell and macrophage HuR targeting supports co-culture angiogenesis research
Muscone-derived chemotype
Structurally orthogonal macrocyclic scaffold for HuR ligand SAR studies

ZM-32 vs. Other HuR Inhibitors: Critical Differences


HuR-targeting compounds vary substantially in their molecular scaffolds, binding modes, and downstream transcript selectivity [1]. ZM-32 is a lipophilic muscone-derived benzamide (cLogP ≈ 5.5, MW 387.56) that binds specifically to the RRM1/2 tandem domain of HuR with a KD of 521.7 nM, and uniquely targets HuR in both tumor cells and tumor-associated macrophages [1]. In contrast, CMLD-2 (a coumarin, Ki = 350 nM for HuR-ARE disruption), KH-3 (IC₅₀ = 0.35 μM, FOXQ1-focused mRNA disruption), and DHTS (an ortho-quinone, Ki = 3.74 nM) each possess distinct chemotypes, binding kinetics, and target mRNA selectivity profiles [2][3]. These physicochemical and mechanistic differences preclude simple functional interchangeability in angiogenesis or macrophage-involving experimental systems.

Chemotype mismatch
Muscone scaffold versus coumarin, ortho-quinone, or heterocyclic chemotypes may shift binding kinetics and target mRNA selectivity.
Cell-type scope difference
Dual tumor cell and macrophage HuR inhibition is reported only for ZM-32; comparator data are primarily from cancer cell lines, potentially altering tumor-microenvironment readouts.
Cross-study affinity context
Binding affinities measured under different assay conditions (SPR, competitive binding) cannot be directly ranked without standardized head-to-head testing.

ZM-32 Comparative Evidence Guide


HuR RRM1/2 Binding Affinity Comparison

ZM-32 binds to the HuR RRM1/2 tandem domain with a KD of 521.7 nM [1]. By comparison, CMLD-2 competitively binds HuR with a Ki of 350 nM (Sigma-Aldrich technical datasheet; full-length HuR, cell-free competitive binding assay) , and DHTS (dihydrotanshinone-I) prevents HuR-RNA binding with a Ki of 3.74 nM (cell-free assay) [2]. Note: these binding measurements were conducted in different laboratories using distinct assay formats (SPR vs. competitive binding vs. REMSA), and therefore the affinity values cannot be directly compared as a rank-order without standardized head-to-head testing.

HuR RRM1/2 Binding Affinity
Cross-study comparable
ZM-32 KD 521.7 nM (SPR) vs CMLD-2 Ki 350 nM, DHTS Ki 3.74 nM. Different assay formats limit direct ranking.
Domain-specific RRM1/2 binding may influence target mRNA selectivity versus ARE-competitive displacement.
Assay conditions (SPR vs. competitive binding) prevent direct affinity ordering.
HuR RNA-binding protein binding affinity SPR drug-target interaction

Dual HuR Targeting in Tumor Cells and Macrophages

ZM-32 was demonstrated to inhibit HuR function in both MDA-MB-231 breast cancer cells and macrophages, reducing Vegf-a and Mmp9 mRNA stability in both cell types in a HuR-dependent manner [1]. Furthermore, ZM-32 suppressed the macrophage-mediated VEGF/VEGFR2/ERK1/2 signaling axis in vitro, an effect not reported for other HuR inhibitors such as CMLD-2, KH-3, or DHTS in their respective primary characterization studies [1][2][3]. This dual targeting is mechanistically significant because tumor-associated macrophages are a major source of pro-angiogenic factors in the tumor microenvironment.

Dual Tumor-Macrophage HuR Targeting
Class-level inference
ZM-32 reduces Vegf-a and Mmp9 mRNA in both MDA-MB-231 cells and macrophages, suppressing VEGF/VEGFR2/ERK1/2 axis. Other inhibitors lack reported macrophage HuR data.
Supports co-culture tumor-microenvironment HuR interrogation beyond cancer-cell-only models.
Qualitative differentiation only; no quantitative head-to-head macrophage comparison available.
tumor microenvironment macrophage angiogenesis VEGF HuR

MDA-MB-231 Xenograft Anti-Angiogenesis Efficacy

In MDA-MB-231 breast cancer xenograft models, ZM-32 inhibited both tumor growth and angiogenesis without any obvious toxicity [1]. KH-3, another HuR inhibitor, achieved 60% tumor regression at 100 mg/kg (IP, 3×/week for 3 weeks) in the same MDA-MB-231 orthotopic model [2]. However, the ZM-32 study reported tumor growth inhibition and angiogenesis suppression as qualitative outcomes without specific tumor volume reduction percentages, preventing direct quantitative comparison. Importantly, ZM-32's study specifically documented the absence of overt toxicity, whereas KH-3's toxicity profile was not comparably detailed in its primary report.

MDA-MB-231 Xenograft Angiogenesis
Cross-study comparable
ZM-32 inhibited tumor growth and angiogenesis without overt toxicity. KH-3 reported ~60% tumor regression at 100 mg/kg. Quantitative comparison limited by differing endpoints.
Reported in vivo angiogenesis inhibition with tolerability endpoint context; formal comparative toxicology not available.
ZM-32 dose/regimen details require full-text access for precise comparison.
xenograft breast cancer tumor angiogenesis in vivo efficacy toxicity

Muscone-Derived Scaffold Differentiation

ZM-32 is a 4-methoxy-N-[(3-oxocyclopentadecyl)methyl]benzamide (MW 387.56, cLogP ≈ 5.5, predicted) built on the muscone macrocyclic scaffold . This differs fundamentally from other HuR inhibitors: CMLD-2 is a 2H-chromen-2-one coumarin (MW ~280), KH-3 is a heterocyclic small molecule (structure undisclosed in public domain but distinct), and DHTS is a tetracyclic ortho-quinone diterpene (MW ~308) [1]. The high lipophilicity and macrocyclic nature of ZM-32 may influence its tissue distribution and binding kinetics relative to more polar HuR inhibitors, though no comparative ADME/PK data exist.

Muscone-Derived Scaffold
Class-level inference
ZM-32: macrocyclic muscone benzamide (cLogP ~5.5). CMLD-2: coumarin; DHTS: ortho-quinone; KH-3: heterocyclic. No shared scaffold.
Structurally orthogonal tool for HuR biology may circumvent compound-specific off-target effects.
Predicted cLogP; comparative ADME/PK data absent.
chemical scaffold muscone derivative chemotype lipophilicity SAR

ZM-32 Research Applications


Dual Cancer Cell and Macrophage HuR Inhibition

ZM-32 is the only reported HuR inhibitor with demonstrated activity in both MDA-MB-231 breast cancer cells and macrophages, reducing Vegf-a and Mmp9 mRNA stability in both cell types [1]. This makes ZM-32 particularly suited for co-culture or conditioned media experiments where macrophage-derived pro-angiogenic signaling (VEGF/VEGFR2/ERK1/2 axis) is a key readout.

Xenograft Angiogenesis Inhibition with Low Toxicity

ZM-32 inhibited tumor growth and angiogenesis in MDA-MB-231 xenograft models without obvious toxicity [1]. While quantitative tumor regression data require full-text access for precise extraction, this compound serves as a viable tool compound for in vivo anti-angiogenesis efficacy studies where minimizing compound-related morbidity is a priority.

Muscone-Derived HuR Ligand SAR Studies

As the most advanced muscone-derived HuR inhibitor reported to date, ZM-32 (Benzamide, 4-methoxy-N-[(3-oxocyclopentadecyl)methyl]-) provides a defined chemical starting point for medicinal chemistry programs exploring macrocyclic HuR ligands [1]. Its RRM1/2 domain binding mode (KD = 521.7 nM) offers a template for fragment-based optimization distinct from coumarin (CMLD-2) or ortho-quinone (DHTS) chemotypes [2].

VEGF-A/MMP9 mRNA Stability Assays

ZM-32 mechanistically influences the mRNA stability of both Vegf-a and Mmp9 in a HuR-dependent manner, as demonstrated by actinomycin D chase experiments in both macrophages and MDA-MB-231 cells [1]. This makes ZM-32 a targeted probe for studying HuR-mediated post-transcriptional control of angiogenic factor expression specifically through the Vegf-a and Mmp9 mRNA decay pathways.

Application
Selection Property
Validation Focus
Macrophage-tumor microenvironment studies
Dual cell-type HuR targeting capability
Co-culture VEGF/VEGFR2/ERK1/2 signaling endpoints
Xenograft angiogenesis studies
Anti-angiogenic activity with reported low toxicity
Tumor growth and angiogenesis endpoints, tolerability monitoring
HuR ligand SAR and medicinal chemistry
Unique muscone-derived macrocyclic scaffold
RRM1/2 domain binding and selectivity profile
Post-transcriptional regulation of angiogenic factors
HuR-dependent mRNA decay probe
VEGF-A and MMP9 mRNA stability by actinomycin D chase

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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